5-Methoxy-5-methyloxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

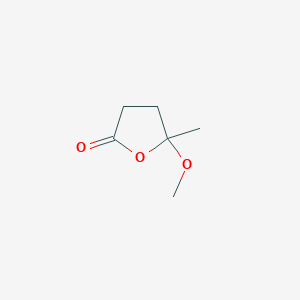

5-Methoxy-5-methyloxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antinociceptive Properties

Recent studies have investigated the potential of compounds similar to 5-Methoxy-5-methyloxolan-2-one in treating neuropathic pain through modulation of GABA transporters. Research has shown that derivatives of this compound may act as inhibitors of GABA uptake, which is crucial for developing therapies for neuropathic pain. For instance, new functionalized amino acids designed to inhibit GABA transporters demonstrated significant antinociceptive effects in rodent models of neuropathic pain .

Table 1: Antinociceptive Activity of Related Compounds

| Compound | pIC50 (mGAT1) | pIC50 (mGAT4) | Antinociceptive Effect |

|---|---|---|---|

| Compound 50a | 5.43 | 5.36 | Significant |

| Compound 56a | 5.04 | Moderate | Predominant |

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cycloadditions. Its unique structure allows it to act as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.

Material Science

Polymer Production

The compound has potential applications in polymer chemistry, particularly in creating biodegradable plastics and other sustainable materials. Its lactone structure can be polymerized to form polyesters, which are valuable in producing environmentally friendly packaging materials.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Degradation Rate | Mechanical Strength | Applications |

|---|---|---|---|

| Polyesters | Moderate | High | Packaging |

| Biodegradable Plastics | Fast | Moderate | Consumer Goods |

Case Studies

Case Study 1: Neuropathic Pain Treatment

In a controlled study involving rodent models, compounds derived from this compound were tested for their efficacy in alleviating neuropathic pain. The results indicated that specific derivatives exhibited significant reductions in pain sensitivity without inducing motor deficits, highlighting their therapeutic potential .

Case Study 2: Polymer Development

Researchers synthesized polyesters from this compound and evaluated their mechanical properties and degradation rates. The study concluded that these polymers could serve as effective alternatives to traditional plastics, supporting sustainability efforts in material science .

Eigenschaften

CAS-Nummer |

1487-57-6 |

|---|---|

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

5-methoxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-6(8-2)4-3-5(7)9-6/h3-4H2,1-2H3 |

InChI-Schlüssel |

UFWOAJCTIVFURG-UHFFFAOYSA-N |

SMILES |

CC1(CCC(=O)O1)OC |

Kanonische SMILES |

CC1(CCC(=O)O1)OC |

Key on ui other cas no. |

1487-57-6 |

Synonyme |

5-methoxy-5-methyl-oxolan-2-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.